(R)-3-Amino-5-(methylthio)pentanoic acid hydrochloride
Overview
Description
®-3-Amino-5-(methylthio)pentanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a methylthio group, and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-5-(methylthio)pentanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-3-Amino-5-(methylthio)pentanoic acid.
Protection of Functional Groups: Protecting groups may be used to shield reactive sites during intermediate steps.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amino acid to its hydrochloride salt form by reacting it with hydrochloric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as crystallization or chromatography.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of chiral catalysts and asymmetric synthesis.
Biology:
- Investigated for its role in enzyme-substrate interactions.
- Studied for its potential as a biochemical probe.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its effects on biological pathways and disease models.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Applied in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Amino-5-(methylthio)pentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as a substrate, inhibitor, or modulator, influencing various biochemical pathways. The exact mechanism depends on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
(S)-3-Amino-5-(methylthio)pentanoic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
Methionine: A naturally occurring amino acid with a similar structure but lacking the hydrochloride salt form.
Cysteine: Another sulfur-containing amino acid with distinct chemical properties.
Uniqueness: ®-3-Amino-5-(methylthio)pentanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both an amino group and a methylthio group. This combination of features makes it valuable for studying chiral interactions and developing chiral drugs.
Properties
IUPAC Name |
(3R)-3-amino-5-methylsulfanylpentanoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10-3-2-5(7)4-6(8)9;/h5H,2-4,7H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNAMZKRVSJSSF-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336182-07-1 | |
Record name | Pentanoic acid, 3-amino-5-(methylthio)-, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336182-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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